Hydrochlordecone
Overview
Description
Hydrochlordecone, also known as Chlordecone, is an organochlorine compound and a colorless solid . It was used as an insecticide, but is now prohibited in the western world . It is a known persistent organic pollutant (POP) that was banned globally by the Stockholm Convention on Persistent Organic Pollutants in 2009 .
Synthesis Analysis
Chlordecone is synthesized by dimerizing hexachlorocyclopentadiene and hydrolyzing to a ketone . It is also the main degradation product of mirex . Recent studies have shown that natural transformation of Chlordecone into Hydrochlordecone has occurred in the soils of the French West Indies .Molecular Structure Analysis
Hydrochlordecone contains a total of 25 bonds; 24 non-H bonds, 1 multiple bond, 1 double bond, 2 four-membered rings, 4 five-membered rings, 4 six-membered rings, 8 seven-membered rings, 4 eight-membered rings, 4 nine-membered rings, and 2 ten-membered rings .Chemical Reactions Analysis
Chlordecone has been shown to break down by opening the cage structure to produce C9 polychloroindenes . This process has been observed as a result of both abiotic chemical transformation catalyzed by reduced vitamin B12 and anaerobic microbiological transformation .Physical And Chemical Properties Analysis
Due to its physical and chemical properties, Hydrochlordecone is particularly persistent in the natural environment . It is a hydrophobic molecule with an affinity for soil organic matter . It has a low volatility and presents high thermodynamic stability and resistance to chemical or biological degradation .Scientific Research Applications
Environmental Impact and Public Health Concerns
Hydrochlordecone, also known as chlordecone, has been a subject of environmental and public health research due to its persistence in the environment and potential toxic effects. Studies have highlighted the chronic exposure of populations, particularly in regions like Guadeloupe, to low doses of chlordecone through local food sources. The health impacts of this exposure are significant, leading to the development of methods to quantify the health impacts of chlordecone and assess the benefits of exposure reduction programs. The research underscores the need for robust public health strategies to mitigate the effects of chlordecone exposure in affected populations (Nedellec, Rabl, & Dab, 2016).
Future Directions
properties
IUPAC Name |
1,2,3,4,6,7,9,10,10-nonachloropentacyclo[5.3.0.02,6.03,9.04,8]decan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HCl9O/c11-3-1-4(12)6(14,2(3)20)8(16)7(3,15)5(1,13)10(18,19)9(4,8)17/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRPRWNOWWPIIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3(C(=O)C4(C1(C5(C4(C3(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HCl9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967900 | |
Record name | 1,1a,3,3a,4,5,5,5a,5b-Nonachlorooctahydro-2H-1,3,4-(methanetriyl)cyclobuta[cd]pentalen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrochlordecone | |
CAS RN |
53308-47-7 | |
Record name | Hydrochlordecone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053308477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1a,3,3a,4,5,5,5a,5b-Nonachlorooctahydro-2H-1,3,4-(methanetriyl)cyclobuta[cd]pentalen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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